But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds, resulting in a more saturated compound.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions .
Comparison with Similar Compounds
Similar Compounds
- But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate
- 1,7-Octadien-3-one, 2-methyl-6-methylene-
- 6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds and the presence of a cyclohexene ring.
Properties
CAS No. |
64081-26-1 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-O-but-1-enyl 2-O-octa-1,3-dienyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H28O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h6,8-12,15-18H,3-5,7,13-14H2,1-2H3 |
InChI Key |
PBEYOXFJXSLOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=COC(=O)C1CC=CCC1C(=O)OC=CCC |
Origin of Product |
United States |
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